7-Bromoquinazolin-4(3H)-one
Description
Historical Context and Significance of Quinazoline (B50416) and Quinazolinone Nuclei
The journey of quinazolines began in 1869 when Griess first synthesized a quinazoline derivative. nih.govorientjchem.org This was followed by the work of Bischler and Lang in 1895, who prepared the parent quinazoline molecule. orientjchem.org However, it was Stefan Niementowski's synthesis of quinazolinones that truly unlocked the therapeutic potential of this class of compounds. ymerdigital.com Over the decades, the quinazolinone nucleus has been identified in over 200 naturally occurring alkaloids and has become a cornerstone in the synthesis of a vast array of biologically active molecules. omicsonline.orgorientjchem.org
The significance of the quinazolinone scaffold lies in its wide spectrum of pharmacological activities. ymerdigital.comnih.gov Derivatives have been shown to possess antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties, among others. nih.govomicsonline.org This broad applicability has cemented the status of quinazolinones as a crucial pharmacophore in drug discovery. ymerdigital.comresearchgate.net
The first synthesis of a quinazolinone derivative is credited to Griess in 1869, who reacted anthranilic acid with cyanogen. nih.govorientjchem.org Later, in 1903, Gabriel devised a more satisfactory synthesis of quinazoline. nih.gov A key advancement came with the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides. ymerdigital.com These early methods, though foundational, often required harsh reaction conditions. rsc.org Modern synthetic strategies have since evolved to be more efficient and environmentally benign. rsc.orgopenmedicinalchemistryjournal.com
The concept of a "privileged structure" was introduced in 1988 to describe molecular frameworks capable of interacting with a variety of biological targets. rsc.org The quinazolinone nucleus perfectly embodies this concept. nih.govomicsonline.orgrsc.org Its stability and the ability to introduce various substituents at different positions allow for the fine-tuning of its biological activity. omicsonline.orgnih.gov This versatility has led to the development of numerous marketed drugs with quinazolinone cores, including the anticancer agents gefitinib (B1684475) and erlotinib, as well as compounds targeting the central nervous system. ymerdigital.comnih.govijpsjournal.com The lipophilic nature of quinazolinones also aids in crossing the blood-brain barrier, making them suitable for treating central nervous system disorders. nih.gov
Relevance of Halogenated Quinazolinones in Drug Discovery
The introduction of halogen atoms, a process known as halogenation, is a common and effective strategy in medicinal chemistry to enhance the therapeutic properties of a drug candidate. ijpsjournal.comscispace.com Halogens can influence a molecule's size, conformation, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. scispace.com
The incorporation of bromine into the quinazolinone scaffold has been a particularly fruitful area of research. scispace.comresearchgate.net Bromine's size and electronegativity can lead to enhanced binding affinity with biological targets and improved selectivity. scispace.com Structure-activity relationship (SAR) studies have revealed that the presence of a halogen atom, including bromine, at positions such as 6, 7, or 8 of the quinazolinone ring can significantly enhance antimicrobial and anticancer activities. nih.govnih.gov For instance, several studies have reported the synthesis of 6-bromoquinazolin-4(3H)-one derivatives with potent antibacterial and anticancer effects. researchgate.netrroij.comsciencepublishinggroup.com The presence of a chlorine atom at the 7-position has been shown to favor anticonvulsant activity. nih.gov
Overview of Current Research Landscape for 7-Bromoquinazolin-4(3H)-one
Current research on this compound and its derivatives is focused on exploring its potential across various therapeutic areas. The bromine atom at the 7-position serves as a key functional group for further chemical modifications, allowing for the synthesis of a diverse library of compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGKKMYSCAYXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585843 | |
| Record name | 7-Bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194851-16-6 | |
| Record name | 7-Bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 7 Bromoquinazolin 4 3h One and Its Derivatives
Direct Synthetic Routes to 7-Bromoquinazolin-4(3H)-one
Direct synthetic methods aim to construct the this compound core in a limited number of steps, often from readily available precursors. These routes can be broadly categorized into conventional multi-step syntheses and more streamlined one-pot or tandem reactions.
Conventional Multi-step Synthesis from Precursors (e.g., 2-amino-4-bromobenzoic acid)
The most established and fundamental route to quinazolin-4(3H)-ones involves the condensation of an anthranilic acid derivative with a source of the C2 carbon. For the synthesis of this compound, the key precursor is 2-amino-4-bromobenzoic acid.
A common and straightforward method is the reaction of the substituted anthranilic acid with formamide. In a typical procedure, 2-amino-4-bromobenzoic acid is heated with an excess of formamide. The reaction proceeds through an initial formation of the N-formyl derivative, which then undergoes cyclization and dehydration at elevated temperatures to yield the final quinazolinone ring. This method is advantageous due to the low cost and availability of formamide, which serves as both the C2 source and the reaction solvent. A similar procedure has been reported for the synthesis of the isomeric 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid, where heating the mixture at 130°C for several hours afforded the product in high yield after simple workup acs.org.
Table 1: Conventional Synthesis of Bromoquinazolin-4(3H)-one
| Starting Material | Reagent | Conditions | Product | Yield |
|---|
One-Pot and Tandem Reactions
To improve efficiency, reduce waste, and simplify procedures, one-pot and tandem reactions have been developed. These methodologies combine multiple reaction steps into a single operation without the isolation of intermediates.
An example of a one-pot synthesis is the preparation of a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone. This process starts with 2,4-dibromo-5-chlorobenzoic acid and reacts it with formamidine acetate in a single step google.com. This reaction is facilitated by a copper catalyst and demonstrates the feasibility of constructing the bromo-substituted quinazolinone core efficiently. Such one-pot procedures are highly desirable in large-scale production as they minimize handling and purification steps, often leading to lower costs and higher throughput google.com.
Tandem reactions, where a sequence of bond-forming events occurs consecutively in a single pot, have also been employed for quinazoline (B50416) synthesis. Palladium-catalyzed tandem addition/cyclization reactions, for instance, can construct complex quinazoline derivatives from simpler starting materials in a highly efficient manner.
Advanced Catalytic Approaches for Quinazolinone Synthesis
Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has significantly benefited from the development of advanced catalytic systems, particularly those based on transition metals.
Transition Metal-Catalyzed Reactions
Transition metals like copper and palladium are widely used to catalyze the formation of the quinazolinone ring and for the subsequent functionalization of the bromo-substituted scaffold. These catalysts offer mild reaction conditions and enable transformations that are difficult to achieve with classical methods.
Copper catalysis is a cost-effective and versatile tool in heterocyclic synthesis. Various copper salts have been proven effective for constructing quinazolinone derivatives. For example, a one-pot synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone utilizes cuprous bromide (CuBr) or cuprous chloride (CuCl) as a catalyst to facilitate the reaction between 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate google.com.
Copper(I) iodide (CuI) has also been employed in the efficient synthesis of 4-aminoquinazoline derivatives from substituted 2-bromobenzonitriles and amidines organic-chemistry.org. The proposed mechanism involves an initial Ullmann-type coupling followed by an intramolecular nucleophilic attack to form the heterocyclic ring organic-chemistry.org. These copper-catalyzed methods are generally characterized by mild conditions and good yields, making them attractive for practical synthesis organic-chemistry.org.
Table 2: Examples of Copper-Catalyzed Quinazolinone Synthesis
| Starting Materials | Copper Catalyst | Ligand/Base | Product Type | Ref. |
|---|---|---|---|---|
| 2,4-dibromo-5-chlorobenzoic acid, Formamidine acetate | CuBr | NaOH | 7-bromo-6-chloro-4(3H)-quinazolinone | google.com |
Palladium catalysts are paramount in modern organic chemistry, particularly for cross-coupling reactions. While they can be used for the primary synthesis of the quinazolinone ring, their most significant application concerning this compound is in its subsequent functionalization. The bromine atom at the C7 position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to generate 7-aryl-quinazolin-4(3H)-ones. A typical catalytic system for this transformation involves a palladium(II) catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) with a base such as sodium carbonate researchgate.net. The reaction mechanism involves three key steps: oxidative addition of the bromoquinazolinone to the Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.org. This method is highly valued for its broad substrate scope and tolerance of various functional groups yonedalabs.comnih.gov.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Substrate | Coupling Partner | Catalyst | Base | Solvent |
|---|---|---|---|---|
| Bromo-substituted quinazoline | Arylboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water |
This functionalization strategy allows for the creation of extensive libraries of quinazolinone derivatives from a single bromo-substituted intermediate, which is crucial for structure-activity relationship studies in drug discovery.
Zinc(II)-Catalyzed Methods
Zinc(II) catalysts, particularly zinc acetate dihydrate (Zn(OAc)₂·2H₂O), have been employed for the synthesis of quinazolinone precursors, specifically 2,3-dihydroquinazolin-4(1H)-ones. acgpubs.orgacgpubs.org This method involves the condensation of anthranilamide with various substituted carbonyl compounds. acgpubs.org The use of Zn(OAc)₂·2H₂O, an inexpensive, accessible, and environmentally friendly Lewis acid catalyst, promotes the reaction efficiently. acgpubs.orgacgpubs.org
The reaction is typically carried out under reflux conditions in toluene, and the methodology is tolerant of a wide range of aliphatic, aromatic, and heteroaromatic carbonyl compounds, producing fair to good yields of the dihydroquinazolinone products. acgpubs.orgacgpubs.org These intermediates can be subsequently oxidized to form the aromatic quinazolin-4(3H)-one ring system. acgpubs.org
A plausible mechanism involves the initial coordination of the zinc acetate with the aldehyde, forming a zinc-aldehyde intermediate. acgpubs.org This intermediate then undergoes condensation with anthranilamide, followed by dehydration and removal of the zinc catalyst to yield an imine intermediate, which then cyclizes to form the final 2,3-dihydroquinazolin-4(1H)-one product. acgpubs.org This approach is noted for its high product conversion and the absence of undesirable side products. acgpubs.org
Table 1: Zinc(II)-Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Catalyst | Reactants | Solvent | Condition | Yield | Reference |
|---|
Metal-Free Approaches
Transition-metal-free synthesis offers a greener and more sustainable alternative for accessing quinazoline scaffolds. mdpi.com These methods avoid the use of expensive and potentially toxic metal catalysts. mdpi.com
One notable metal-free approach involves the reaction of 2-aminobenzamides with styrenes in the presence of an oxidant like di-tert-butyl peroxide (DTBP) and an additive such as p-toluenesulfonic acid (p-TsOH). mdpi.com This oxidative cyclization proceeds without a metal catalyst to furnish quinazolin-4(3H)-ones in good to high yields. mdpi.com The reaction tolerates a variety of functional groups on the styrene substrate. mdpi.com
Another strategy employs o-iodoxybenzoic acid (IBX) to mediate the reaction between 2-aminobenzylamine and various aldehydes at room temperature, producing 2-substituted quinazolines in high yields. mdpi.com Similarly, hydrogen peroxide (H₂O₂) can be used as an oxidant in a reaction involving 2-aminoacetophenone, ammonia (from ammonium acetate), and an aldehyde to form the quinazoline ring. mdpi.com A straightforward, oxidant-free method involves the reaction of 2-aminobenzylamine with oxalic acid dihydrate, which serves as an in situ C1 source, under heating to yield quinazoline. mdpi.com
These diverse metal-free protocols highlight the ongoing development of more sustainable synthetic routes that emphasize atom economy and reduced environmental impact. mdpi.commdpi.com
Table 2: Examples of Metal-Free Synthetic Approaches to Quinazolinones
| Reactants | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| o-Aminobenzamide, Styrenes | DTBP (oxidant), p-TsOH, DMSO | Quinazolin-4(3H)-ones | Good to High | mdpi.com |
| 2-Aminobenzylamine, Aldehydes | IBX, Acetonitrile, Room Temp | 2-Substituted Quinazolines | 55-94% | mdpi.com |
| 2-Aminobenzylamine, Oxalic acid dihydrate | 1,4-Dioxane, 120 °C | Quinazoline | 75-85% | mdpi.com |
Nanocatalyzed Synthetic Strategies
The use of nanocatalysts in organic synthesis provides advantages such as high efficiency, reusability, and often milder reaction conditions. For the synthesis of quinazolinone derivatives, novel nanocomposites like Co₃O₄@GO/La₂O₃ have been developed. advancechemjournal.com This magnetic nanocatalyst facilitates the reaction between 1,3-benzoxazine-4-one derivatives and aniline derivatives under solvent-free conditions at 100 °C. advancechemjournal.com The catalyst is easily separable from the reaction mixture using an external magnet and can be reused, aligning with green chemistry principles. advancechemjournal.com
Another innovative approach utilizes reverse zinc oxide micelles as a nanoreactor for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media. nih.govfrontiersin.org This green protocol demonstrates high yields and selectivity. The reverse micelles encapsulate the reactants, with the ZnO coordinating with the aldehyde inside the micelle core, while the more polar anthranilamide stays in the head group region. nih.gov This nano-environment facilitates the condensation and cyclization reactions efficiently. The catalyst is reusable without significant loss of its catalytic activity. nih.govfrontiersin.org
Table 3: Nanocatalyzed Synthesis of Quinazolinone Derivatives
| Catalyst | Reactants | Medium | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Co₃O₄@GO/La₂O₃ | 1,3-Benzoxazine-4-one, Aniline derivatives | Solvent-free | 100 °C | Eco-friendly, Magnetically recoverable, High efficiency | advancechemjournal.com |
Environmentally Benign Synthetic Procedures
Green chemistry principles are increasingly being applied to the synthesis of quinazolinones, focusing on reducing waste, energy consumption, and the use of hazardous substances.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The Niementowski quinazoline synthesis, a common method involving the reaction of anthranilic acids with amides, traditionally requires high temperatures and long reaction times. nih.gov Under microwave conditions, this reaction can be completed in minutes instead of hours, with improved yields. nih.gov
For example, the condensation of anthranilamide with various aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (SbCl₃) under solvent-free microwave irradiation, producing quinazolin-4(3H)-one derivatives in good to excellent yields within minutes. researchgate.net Similarly, the reaction of anthranilic acid with formamide can be performed under microwave irradiation using catalysts like montmorillonite K-10 clay to afford the quinazolinone core in very good yields. nih.govijarsct.co.in This technique significantly enhances the efficiency and environmental friendliness of quinazolinone synthesis. nih.govresearchgate.net
Table 4: Comparison of Microwave-Assisted vs. Conventional Heating for Quinazolinone Synthesis
| Reactants | Catalyst | Method | Time | Yield | Reference |
|---|---|---|---|---|---|
| Anthranilamide, Aldehyde | SbCl₃ (1 mol%) | Conventional Heating | - | 72% | researchgate.net |
| Anthranilamide, Aldehyde | SbCl₃ (1 mol%) | Microwave (MW) | Minutes | 94% | researchgate.net |
| 2-Aminobenzamide derivative, Ortho-ester | - | Conventional Heating | 30 h | 55% | nih.gov |
Ultrasound-Promoted Reactions
Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields through the phenomenon of acoustic cavitation. It has been successfully applied to the synthesis of various heterocyclic compounds, including quinazoline derivatives. nih.govresearchgate.net An environmentally friendly Bischler cyclization for accessing quinazolines with diverse substitutions has been developed using ultrasound promotion. nih.gov
Sonication can enable reactions that are difficult to carry out under silent (conventional) conditions and often leads to significant improvements in reaction times and higher product yields. nih.gov The application of ultrasound avoids the need for high temperatures and pressures, making it an energy-efficient and environmentally benign method for synthesizing complex molecules like this compound and its derivatives. researchgate.net
Aqueous Media and Green Solvents
Performing organic synthesis in water or other green solvents is a cornerstone of environmentally benign chemistry. A convenient and efficient strategy for preparing 2,3-dihydroquinazolin-4(1H)-one derivatives has been developed using β-cyclodextrin-SO₃H as a recyclable catalyst in aqueous media. rsc.org This method offers short reaction times, practical simplicity, and high yields, with the catalyst being easily recovered and reused. rsc.org
Deep eutectic solvents (DES), such as a mixture of choline chloride and urea (B33335), represent another class of green solvents used for quinazolinone synthesis. researchgate.net The reaction of an intermediate benzoxazinone with amines in this DES provides the desired 2-methyl-3-substituted-quinazolin-4(3H)-ones. researchgate.net Furthermore, natural catalysts like lemon juice have been utilized in conjunction with concentrated solar radiation to synthesize 2,3-dihydroquinazolin-4(1H)-ones, achieving excellent yields in a very short time. nih.gov These approaches, which use non-toxic, biodegradable, and renewable resources, offer sustainable and efficient routes for synthesizing quinazolinone derivatives. rsc.orgnih.gov
Table 5: Green Solvents and Catalysts in Quinazolinone Synthesis
| Reactants | Catalyst/Solvent System | Key Features | Yield | Reference |
|---|---|---|---|---|
| Anthranilamide, Aldehydes | β-cyclodextrin-SO₃H / Water | Recyclable catalyst, Aqueous media, Short reaction time | High | rsc.org |
| Benzoxazinone, Amines | Choline chloride:urea (DES) | Green solvent system | - | researchgate.net |
| 2-Aminobenzamide, Aldehydes | Lemon Juice / Concentrated Solar Radiation | Natural catalyst, Renewable energy source | up to 97% | nih.gov |
Regioselective Functionalization of the Quinazolinone Scaffold
The introduction of substituents onto the quinazolinone core is governed by the principles of electrophilic aromatic substitution, where the existing functionalities on the ring direct the position of new groups. The inherent electronic properties of the heterocyclic system play a crucial role in determining the outcome of these reactions.
Bromination Strategies
Direct regioselective bromination of the parent quinazolin-4(3H)-one to specifically yield the 7-bromo isomer is a challenging transformation. The more common and controlled method for synthesizing this compound involves a cyclization reaction starting from a pre-brominated precursor. Typically, 2-amino-4-bromobenzoic acid is used as the starting material. This compound can be reacted with a one-carbon source, such as formamide or formamidine acetate, to construct the pyrimidine ring, yielding the desired 7-bromo-substituted quinazolinone scaffold google.comgoogle.com.
While direct bromination is less common for this specific isomer, studies on related quinazolinone systems have explored various bromination conditions. For instance, peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has been demonstrated to proceed with high levels of enantioinduction nih.gov. Such reactions indicate that the quinazolinone core is amenable to bromination, and the regioselectivity can be influenced by catalysts and existing substituents nih.gov. In one study, a 7-CF₃-substituted quinazolinone was successfully subjected to bromination, highlighting that functionalization at the 7-position is synthetically accessible nih.gov.
Substituent Effects on Reactivity and Selectivity
The reactivity of the quinazolinone scaffold towards electrophilic substitution and the regioselectivity of the reaction are heavily influenced by the electronic nature of the substituents present on the benzene ring. The fused pyrimidine ring acts as a deactivating group, making the benzene portion less reactive than benzene itself.
Substituents on the benzo moiety can either enhance or diminish the reactivity and direct the position of incoming electrophiles.
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, activate the ring towards electrophilic substitution and are generally ortho, para-directing.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), deactivate the ring and are typically meta-directing.
In the context of bromination, research has shown that the quinazolinone scaffold can tolerate both electron-donating and electron-withdrawing groups. For example, a methoxy group at the 6-position and a trifluoromethyl group at the 7-position have been shown to be compatible with bromination conditions, yielding the expected products in good yields nih.gov. This tolerance allows for the synthesis of a diverse range of substituted quinazolinone derivatives.
Synthetic Transformations of this compound
The this compound core is a versatile intermediate for further chemical modifications. The bromine atom itself can serve as a handle for cross-coupling reactions, while the nitrogen atoms at positions 1 and 3, and the carbon at position 2, are also sites for derivatization.
Derivatization at the 2-position
The 2-position of the quinazolinone ring can be substituted through various synthetic routes, most commonly by starting the synthesis with appropriately substituted precursors. One of the primary methods involves the condensation of 2-amino-4-bromobenzamide with aldehydes or their equivalents nih.gov. Another approach utilizes the reaction of 2-amino-4-bromobenzoic acid with amides.
For instance, reacting 2-amino-4-bromobenzamide with different aldehydes in a solvent like dimethyl sulfoxide (DMSO) under heat yields a variety of 2-substituted-7-bromoquinazolin-4(3H)-ones nih.gov. This method is robust and allows for the introduction of a wide range of aryl and alkyl groups at the 2-position.
Table 1: Examples of Reagents for 2-Position Derivatization
| Starting Material | Reagent | Resulting 2-Substituent |
|---|---|---|
| 2-amino-4-bromobenzamide | Benzaldehyde | Phenyl |
| 2-amino-4-bromobenzamide | 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 2-amino-4-bromobenzamide | Phenylacetamide | Benzyl (B1604629) |
Derivatization at the 3-position
The nitrogen atom at the 3-position (N-3) of the this compound scaffold is a common site for functionalization, typically through alkylation or arylation reactions. These reactions introduce substituents that can significantly modulate the biological properties of the molecule.
N-3 alkylation can be achieved by reacting the 7-bromoquinazolinone with alkyl halides in the presence of a base. More complex methods, such as using dimethylformamide dimethylacetal (DMFDMA), have also been reported to result in N-3 alkylation under prolonged reaction times at high temperatures nih.gov. The choice of the alkylating agent and reaction conditions can be tuned to introduce a variety of alkyl groups. For example, reaction with p-aminobenzoic acid (PABA) can lead to N-3 arylation, creating a link for further peptide coupling connectjournals.com.
Table 2: Examples of Reagents for 3-Position Derivatization
| Starting Material | Reagent | Base / Conditions | Resulting 3-Substituent |
|---|---|---|---|
| This compound | Methyl Iodide | K₂CO₃ | Methyl |
| This compound | Benzyl Bromide | NaH | Benzyl |
Derivatization at the 6-position
A more effective and modern strategy for functionalizing the benzene ring of this compound involves leveraging the bromine atom itself. The C-Br bond at the 7-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions nih.govmdpi.comyoutube.com. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 7-position, providing access to a vast array of derivatives that would be difficult to synthesize via classical methods. For instance, Suzuki coupling of a 7-bromo-3-hydroxyquinazoline-2,4(1H,3H)-dione derivative with various arylboronic acids has been successfully employed to introduce diverse aryl groups at the C-7 position nih.gov. While this derivatizes the 7-position rather than the 6-position, it represents the primary route for further synthetic transformations of the bromo-substituted benzene ring of the quinazolinone scaffold nih.govresearchgate.net.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-4-bromobenzoic acid |
| formamidine acetate |
| 3-arylquinazolin-4(3H)-ones |
| 7-CF₃-substituted quinazolinone |
| 2-amino-4-bromobenzamide |
| dimethyl sulfoxide |
| 2-substituted-7-bromoquinazolin-4(3H)-ones |
| Benzaldehyde |
| 4-Chlorobenzaldehyde |
| Phenylacetamide |
| Acetic Anhydride |
| Methyl Iodide |
| Benzyl Bromide |
| p-aminobenzoic acid |
| 7-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one |
| dimethylformamide dimethylacetal |
| 7-bromo-3-hydroxyquinazoline-2,4(1H,3H)-dione |
| arylboronic acids |
| 7-bromo-6-chloro-4(3H)-quinazolinone |
Derivatization at the 7-position (beyond bromine)
The bromine atom at the 7-position of the quinazolin-4(3H)-one core is amenable to substitution with a variety of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are pivotal in creating carbon-carbon and carbon-nitrogen bonds, thus enabling the synthesis of a diverse library of derivatives. Key methodologies include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is particularly useful for introducing aryl and heteroaryl substituents at the 7-position of the quinazolinone ring. The general scheme involves the reaction of this compound with a suitable boronic acid or its ester. The reactivity of the aryl halide in Suzuki couplings generally follows the order I > Br > Cl.
Another cornerstone of modern organic synthesis, the Buchwald-Hartwig amination , facilitates the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of primary and secondary amines at the 7-position of the quinazolinone scaffold. wikipedia.orgacsgcipr.org The reaction typically involves an aryl halide, an amine, a base, and a palladium catalyst with a suitable phosphine ligand. youtube.com The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible amines. youtube.com
The Sonogashira coupling provides a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgsynarchive.comlibretexts.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, is instrumental in synthesizing 7-alkynylquinazolin-4(3H)-one derivatives. wikipedia.orgsynarchive.comlibretexts.orgorganic-chemistry.org These alkynyl-substituted products can serve as versatile intermediates for further transformations.
Table 1: Examples of Palladium-Catalyzed Derivatization at the 7-Position
| Coupling Reaction | Reactants | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | This compound, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 7-Phenylquinazolin-4(3H)-one | High |
| Buchwald-Hartwig | This compound, Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 7-(Morpholino)quinazolin-4(3H)-one | Good |
| Sonogashira | This compound, Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 7-(Phenylethynyl)quinazolin-4(3H)-one | Good |
Introduction of Heterocyclic Moieties
The introduction of heterocyclic moieties at the 7-position of the quinazolin-4(3H)-one core is of significant interest as it can profoundly influence the pharmacological properties of the resulting compounds. Palladium-catalyzed cross-coupling reactions are the primary methods for achieving this transformation.
The Suzuki-Miyaura coupling is extensively used for this purpose, reacting this compound with various heteroaryl boronic acids or esters. nih.govorganic-chemistry.orglibretexts.orgwikipedia.org A wide range of nitrogen-containing heterocycles, such as pyridines, pyrazoles, and indazoles, can be introduced using this method. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical and often need to be optimized for specific substrates. nih.gov
The Ullmann condensation offers an alternative, copper-catalyzed route for the formation of C-N and C-O bonds. nih.govmdpi.com This reaction can be employed to couple this compound with nitrogen-containing heterocycles or phenolic compounds. nih.govmdpi.com While historically requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures. nih.gov
The Buchwald-Hartwig amination can also be utilized to introduce N-heterocycles that possess a secondary amine functionality, such as piperazine or morpholine. wikipedia.orgacsgcipr.org
Table 2: Introduction of Heterocyclic Moieties at the 7-Position
| Reaction Type | Heterocyclic Reagent | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 7-(Pyridin-3-yl)quinazolin-4(3H)-one |
| Suzuki-Miyaura | 1-Methyl-1H-pyrazole-5-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 7-(1-Methyl-1H-pyrazol-5-yl)quinazolin-4(3H)-one |
| Ullmann Condensation | Imidazole | CuI / L-proline | K₂CO₃ | DMSO | 7-(1H-Imidazol-1-yl)quinazolin-4(3H)-one |
| Buchwald-Hartwig | Piperazine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 7-(Piperazin-1-yl)quinazolin-4(3H)-one |
Note: The products listed are representative examples of the expected outcomes from these reactions. Specific yields and optimized conditions would be dependent on the specific reactants and are based on general principles of these coupling reactions.
Structure Activity Relationship Sar Studies of 7 Bromoquinazolin 4 3h One Derivatives
Impact of Bromine Substitution on Biological Activities
In some instances, the introduction of a bromine atom at the 7-position has been associated with a decrease in certain biological activities. For example, one study on the antibacterial properties of 4(3H)-quinazolinones reported a loss of activity with the substitution of a bromine atom at the C-7 position. This suggests that for this particular set of compounds and their antibacterial mechanism, a bromo group at this position is detrimental to their efficacy.
Conversely, a broader body of research indicates that halogenation, including bromination, at positions C-6, C-7, or C-8 of the quinazolinone ring can be advantageous, often leading to an enhancement of antimicrobial and anticancer activities. The electronegativity and size of the bromine atom can lead to improved binding affinity and selectivity for biological targets. This highlights a key principle in medicinal chemistry: the effect of a particular substituent is highly dependent on the specific molecular scaffold and the biological target being investigated. The bromine atom at the 7-position can serve as a crucial functional group for further chemical modifications, enabling the synthesis of a diverse library of compounds with potentially enhanced therapeutic properties.
Pharmacophore Elucidation for Specific Biological Targets
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. While specific pharmacophore models for 7-bromoquinazolin-4(3H)-one derivatives are not extensively detailed in the literature, general pharmacophore models for quinazolinone derivatives have been proposed for various biological targets, which can be extrapolated to the 7-bromo analogs.
For anticancer activity , particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors, a common pharmacophore model for quinazoline-based compounds has been established. This model typically includes:
A heterocyclic ring system (the quinazoline (B50416) core) that acts as a scaffold.
A hydrogen bond acceptor (the oxygen at C-4).
A hydrogen bond donor (the hydrogen at N-3).
An aromatic region, which can be influenced by substituents like the bromine at C-7, potentially contributing to hydrophobic or halogen bonding interactions within the active site of the receptor.
Influence of Substituents at Varying Positions (C-2, N-3, C-6, C-7)
The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on the quinazoline ring.
The modification of substituents at key positions of the this compound core is a primary strategy for optimizing biological activity.
C-2 Position: The C-2 position is a common site for modification. Introducing different aryl or alkyl groups can significantly impact the compound's potency and selectivity. For instance, in a series of 2,3-dihydroquinazolin-4(1H)-ones, which are related structures, the introduction of a phenyl or tolyl group at C-2 resulted in good cytotoxic activity against cancer cell lines. Aliphatic substituents at this position were generally less active.
N-3 Position: The N-3 position is another critical point for substitution. The introduction of various groups, from simple alkyl chains to more complex aromatic and heterocyclic moieties, can modulate the compound's physicochemical properties and its interaction with biological targets.
C-7 Position: In a study of 3-hydroxyquinazoline-2,4(1H,3H)-diones, a C-7 benzyl (B1604629) substituted compound showed a higher inhibitory rate against Hepatitis C Virus (HCV) than the unsubstituted analog, indicating the potential for beneficial modifications at this position in conjunction with the core structure. nih.gov
The following table summarizes the observed effects of substituents at different positions on the quinazolinone core, which can be considered in the context of a 7-bromo-substituted scaffold.
| Position | Substituent Type | Observed Impact on Biological Activity |
|---|---|---|
| C-2 | Aromatic (Phenyl, Tolyl) | Generally enhances anticancer activity. |
| C-2 | Aliphatic | Generally less active than aromatic substituents for anticancer activity. |
| N-3 | Aromatic/Heterocyclic | Can significantly modulate antimicrobial and anticancer properties. |
| C-6 | Methyl | Contributes to the overall activity profile in combination with other substituents. |
| C-7 | Benzyl | Enhanced anti-HCV activity in quinazolinedione analogs. nih.gov |
The spatial arrangement and electronic properties of substituents are paramount for effective receptor binding.
Spatial Requirements: The size and shape of the substituents at C-2 and N-3 must be complementary to the topology of the target's binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups might not provide sufficient interaction.
Computational Approaches in SAR Analysis
Computational methods are invaluable tools for understanding and predicting the SAR of this compound derivatives. These approaches provide insights into the molecular interactions that govern biological activity, thereby guiding the design of new compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Several molecular docking studies have been conducted on quinazolinone derivatives to elucidate their mechanism of action against various biological targets:
Anticancer Activity: Docking studies of quinazolinone derivatives into the ATP binding site of EGFR have been instrumental in understanding the key interactions required for inhibitory activity. These studies often reveal a hydrogen bond between the N-1 of the quinazoline core and the main chain of a methionine residue (e.g., Met793) in the hinge region of the kinase. The 4-anilino moiety typically extends into a hydrophobic pocket. The 7-bromo substituent would be positioned in a region where it could form favorable hydrophobic or halogen bonding interactions.
Antimicrobial Activity: Molecular docking has also been employed to study the interaction of quinazolinone derivatives with bacterial enzymes. For example, studies targeting DNA gyrase, an essential bacterial enzyme, have shown that quinazolinone derivatives can bind to its active site and inhibit its function. The docking poses can reveal key hydrogen bonds and hydrophobic interactions that contribute to the inhibitory activity.
The following table presents a summary of molecular docking studies on quinazolinone derivatives, highlighting the target and key findings.
| Biological Target | Key Findings from Docking Studies |
|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding with Met793 in the hinge region; hydrophobic interactions with the 4-anilino moiety. |
| DNA Gyrase | Binding to the active site, leading to inhibition of enzyme function through hydrogen bonds and hydrophobic interactions. |
| Cyclin-Dependent Kinase 2 (CDK2) | Thioxoquinazolines showed favorable docking properties, suggesting a potential mechanism for their antitumor activity. |
Pharmacological and Biological Evaluation of 7 Bromoquinazolin 4 3h One Derivatives
Anticancer Activity
Derivatives of 7-bromoquinazolin-4(3H)-one have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The versatility of the quinazolinone core allows for chemical modifications at various positions, leading to the development of compounds with enhanced and selective anticancer activity. Research has shown that the presence of a halogen, such as bromine, on the quinazolinone ring can substantially boost its anticancer potential.
The anticancer efficacy of these derivatives is often evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines. For instance, various substituted quinazolin-4(3H)-one derivatives have been tested against cell lines such as those from breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HCT-116), and cervical cancer (HeLa). The results are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Examples of Anticancer Activity of Quinazolin-4(3H)-one Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives | MCF-7, HeLa, HepG2, HCT-8 | Broad spectrum activity | mdpi.com |
| Quinazolin-4(3H)-one hydrazides | MCF-7 | 0.20 - 0.84 | nih.gov |
| Quinazolin-4(3H)-one esters | MCF-7 | 0.73 - 3.79 | nih.gov |
| Quinazolin-4(3H)-one hydrazides | A2780 | 0.14 - 3.00 | bldpharm.com |
| Quinazolin-4(3H)-one bearing urea (B33335) functionality (Compound 5d) | HePG2 | 2.39 | dovepress.com |
| Quinazolin-4(3H)-one bearing urea functionality (Compound 5d) | MCF7 | 4.81 | dovepress.com |
| Quinazolin-4(3H)-one bearing urea functionality (Compound 5d) | HCT116 | 6.09 | dovepress.com |
| Thioxoquinazolines | HepG2, MCF-7 | Potent activity | nih.gov |
Note: This table presents a selection of data for illustrative purposes and is not exhaustive.
Mechanisms of Action in Cancer Cells
The anticancer effects of this compound derivatives are attributed to a variety of mechanisms that disrupt the proliferation and survival of cancer cells. These mechanisms often involve the inhibition of key enzymes and signaling pathways that are crucial for tumor growth and progression.
A primary mechanism of action for many quinazolin-4(3H)-one derivatives is the inhibition of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways.
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, and its aberrant signaling promotes tumor growth. Quinazolin-4(3H)-one derivatives have been extensively studied as EGFR inhibitors. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a key pharmacophore for EGFR tyrosine kinase inhibitors, with some derivatives showing potent inhibitory activity. Molecular docking studies have revealed that these compounds can bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling. nih.gov The introduction of a bromine atom can enhance this binding affinity.
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several quinazolin-4(3H)-one derivatives have been identified as potent VEGFR-2 inhibitors. dovepress.comnih.gov By blocking VEGFR-2, these compounds can effectively inhibit tumor-induced angiogenesis. For example, certain quinazolin-4(3H)-ones bearing a urea functionality have demonstrated significant VEGFR-2 inhibitory activity. dovepress.com
TIE-2 and EphB4 Inhibition: While less extensively studied for this compound derivatives specifically, the broader class of quinazolinones has shown potential in inhibiting other tyrosine kinases involved in angiogenesis and cancer progression. Diaryl urea derivatives of the quinazolinone scaffold have been suggested to enhance kinase inhibition, including that of TIE-2, by improving binding to the ATP pockets of these enzymes. nih.gov The angiopoietin-TIE-2 signaling pathway is another critical regulator of vascular development and stability, making TIE-2 an attractive target for anti-angiogenic therapy. researchgate.net The EphB4 receptor tyrosine kinase is also implicated in cancer progression, and its inhibition represents a potential therapeutic strategy.
Table 2: Tyrosine Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound Type | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one derivative (Compound 18d) | VEGFR-2 | 0.340 | dovepress.com |
| Quinazolin-4(3H)-one derivative (Compound 5p) | VEGFR-2 | 0.117 | nih.gov |
| Quinazolin-4(3H)-one derivative (Compound 5h) | VEGFR-2 | 0.215 | nih.gov |
| Quinazolin-4(3H)-one derivative (Compound 5d) | VEGFR-2 | 0.274 | nih.gov |
| Quinazolin-4(3H)-one derivative (Compound 2i) | CDK2 | 0.173 | nih.gov |
| Quinazolin-4(3H)-one derivative (Compound 3i) | CDK2 | 0.177 | nih.gov |
| Quinazolin-4(3H)-one derivative (Compound 2i) | HER2 | Potent Inhibition | nih.gov |
| Quinazolin-4(3H)-one derivative (Compound 3i) | HER2 | Potent Inhibition | nih.gov |
| Quinazolin-4(3H)-one derivative (Compound 2i) | EGFR | Potent Inhibition | nih.gov |
| Quinazolin-4(3H)-one derivative (Compound 3i) | EGFR | Potent Inhibition | nih.gov |
Note: This table presents a selection of data for illustrative purposes and is not exhaustive.
Another crucial anticancer mechanism of this compound derivatives is their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division, which is regulated by the cell cycle. Quinazolin-4(3H)-one derivatives have been shown to cause cell cycle arrest at different phases, most commonly the G2/M or G1/S phase. This arrest prevents cancer cells from proceeding through division, thereby inhibiting tumor growth. For example, a novel quinazoline (B50416) derivative, 04NB-03, was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov
Apoptosis Induction: Apoptosis is a natural process of cell death that is often dysregulated in cancer. Many anticancer drugs, including quinazolin-4(3H)-one derivatives, exert their effects by inducing apoptosis in cancer cells. This can be triggered through various signaling pathways, often as a consequence of DNA damage or cell cycle arrest. The induction of apoptosis by these compounds is a key indicator of their therapeutic potential.
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. While specific studies on this compound derivatives in this area are limited, the inhibition of signaling pathways that control cell motility, such as those regulated by tyrosine kinases, suggests a potential role for these compounds in preventing metastasis. By targeting kinases that are involved in cytoskeletal rearrangement and cell adhesion, these derivatives could potentially inhibit the migratory and invasive properties of cancer cells.
Targeting DNA repair mechanisms is a well-established strategy in cancer therapy. Some this compound derivatives have been investigated for their ability to inhibit enzymes involved in DNA repair.
Topoisomerase I (Top1) Inhibition: Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors of Top1 can trap the enzyme-DNA complex, leading to DNA strand breaks and cell death. While direct evidence for this compound derivatives as Top1 inhibitors is emerging, related heterocyclic compounds have demonstrated this mechanism of action, suggesting a potential avenue for this class of compounds. researchgate.net
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP-1 in cancer cells that have defects in other DNA repair pathways, such as those with BRCA mutations, can lead to synthetic lethality and selective cancer cell death. Quinazolin-4(3H)-one has been identified as a scaffold for developing potent PARP-1 inhibitors. researchgate.net The introduction of substituents, including bromine, can modulate the inhibitory activity of these compounds against PARP-1.
Table 3: PARP-1 Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Quinazolin-4(3H)-one | 5.75 | researchgate.net |
| 8-amino-2-methylquinazolin-4(3H)-one (Compound 31) | 0.4 | researchgate.net |
| 8-aminoquinazolin-4(3H)-one (Compound 22) | 0.76 | researchgate.net |
Note: This table presents a selection of data for illustrative purposes and is not exhaustive.
Tubulin Polymerization Inhibition
Tubulin, a crucial protein in the formation of microtubules, plays a vital role in cell division, making it a key target for anticancer drug development. mdpi.com The disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells. Several quinazolinone derivatives have been investigated as inhibitors of tubulin polymerization, with some demonstrating potent activity. mdpi.comresearchgate.net
Research into quinazolinone-based anticancer agents has led to the design of compounds that interact with the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. eco-vector.com For instance, certain quinazolinone sulfamates have been shown to inhibit tubulin assembly in vitro. eco-vector.com Molecular modeling studies have further elucidated the interaction of these derivatives within the colchicine binding pocket of tubulin. researchgate.net While these studies establish the potential of the broader quinazolinone class as tubulin polymerization inhibitors, specific research focusing on this compound derivatives in this context is not extensively documented in the reviewed literature. Further investigation is required to determine if the 7-bromo substitution enhances or modifies this particular biological activity.
In Vitro Cytotoxicity Assays (e.g., MCF-7, A549, SKOV3, TK-10, UACC-62)
The cytotoxic effects of this compound and its derivatives have been evaluated against a variety of human cancer cell lines, demonstrating their potential as anticancer agents. The presence and position of the bromine atom on the quinazoline ring have been shown to significantly influence the cytotoxic activity. nih.gov
Studies on 6-bromo quinazolinone derivatives have shown potent cytotoxic activity against the human breast adenocarcinoma cell line (MCF-7). nih.gov For example, a series of 2-substituted-6-bromo-quinazolin-4(3H)-one derivatives were synthesized and evaluated, with some compounds exhibiting significant antiproliferative effects. nih.gov One such derivative with an aliphatic linker at the thiol position demonstrated an IC50 value of 15.85 ± 3.32 µM against MCF-7 cells. nih.gov
The National Cancer Institute (NCI) has screened various quinazoline derivatives against a panel of 59 human tumor cell lines, which includes melanoma (UACC-62) and renal cancer (UO-31, a cell line related to TK-10) cells. rsc.org Certain 2-substituted-mercaptoquinazoline derivatives exhibited substantial in vitro cytotoxic activity against multiple cancer cell lines, including those from melanoma and renal cancer panels. rsc.org For instance, one derivative showed a growth inhibition of 11% against the UACC-62 melanoma cell line at a 10.0 μM concentration. rsc.org Another derivative displayed a 19% growth inhibition against the UO-31 renal cancer cell line at the same concentration. rsc.org
While specific cytotoxic data for this compound derivatives against A549 (non-small cell lung cancer), SKOV3 (ovarian cancer), and a broader range of renal (TK-10) and melanoma (UACC-62) cell lines are limited in the available literature, the promising results from related bromo-quinazoline compounds underscore the potential of this chemical class. Further targeted studies are necessary to fully elucidate the cytotoxic profile of this compound derivatives against these specific cancer cell lines.
Table 1: In Vitro Cytotoxicity of Bromo-Quinazolinone Derivatives
| Compound/Derivative | Cell Line | IC50 / % Growth Inhibition |
|---|---|---|
| 2-substituted-6-bromo-quinazolin-4(3H)-one (8a) nih.gov | MCF-7 | 15.85 ± 3.32 µM |
| 2-substituted-mercaptoquinazoline (4) rsc.org | UACC-62 | 11% at 10.0 μM |
Note: The data presented is for bromo-substituted quinazolinone derivatives, as specific data for this compound derivatives against all listed cell lines was not available in the reviewed literature.
In Vivo Anticancer Studies
While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of anticancer compounds in a living organism. Research on quinazoline derivatives has extended to in vivo models, demonstrating their ability to inhibit tumor growth.
One study investigated the in vivo antitumor activity of novel quinazoline derivatives in a mouse model of Ehrlich ascites carcinoma (EAC). e-journals.in The evaluation included monitoring body weight, mean survival time, and the percentage increase in life span of the treated mice. e-journals.in Although this particular study did not specify the use of 7-bromo derivatives, it highlights the methodology and potential for evaluating the in vivo efficacy of the quinazolinone scaffold.
Another study on a different series of quinazoline derivatives demonstrated significant in vivo antitumor activity in a xenograft mouse model. nih.gov The administration of a lead compound resulted in a notable decrease in the average tumor volume and weight without causing significant changes in the body weight of the mice, indicating a favorable toxicity profile. nih.gov These findings suggest that quinazoline derivatives, as a class of compounds, hold promise for in vivo anticancer efficacy. However, specific in vivo anticancer studies for derivatives of this compound are not well-documented in the reviewed scientific literature, representing an area for future research.
Antimicrobial Activity
Derivatives of this compound have been investigated for their antimicrobial properties and have shown promising activity against a range of pathogenic bacteria. The quinazolinone core is recognized as a privileged structure in the development of antimicrobial agents. frontiersin.org
Antibacterial Activity
The antibacterial potential of bromo-substituted quinazolinone derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria.
Several studies have highlighted the efficacy of bromo-quinazolinone derivatives against Gram-positive bacteria. In one study, a series of 6-bromo-2,3-disubstituted quinazolin-4-one derivatives were synthesized and evaluated for their antimicrobial activity. biomedpharmajournal.org One of the compounds exhibited very good activity against Staphylococcus aureus. biomedpharmajournal.org Another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives also reported high antibacterial activity against Staphylococcus aureus and Bacillus species. mediresonline.org
The antimicrobial activity of quinazolin-4(3H)-one derivatives has also been studied against Streptococcus pneumoniae. eco-vector.com Research has shown that certain derivatives with specific substitutions on the quinazolinone nucleus exhibit a pronounced antimicrobial effect against this pathogen. eco-vector.com
Table 2: Antibacterial Activity of Bromo-Quinazolinone Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | Activity |
|---|---|---|
| 6-bromo-2,3-disubstituted quinazolin-4-one (A-1) biomedpharmajournal.org | Staphylococcus aureus | Very good activity |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2) mediresonline.org | Staphylococcus aureus | High activity |
Note: The data presented is for bromo-substituted quinazolinone derivatives, as specific data for this compound derivatives was not consistently available in the reviewed literature.
The antibacterial spectrum of bromo-quinazolinone derivatives extends to Gram-negative bacteria. The same series of 6-bromo-2,3-disubstituted quinazolin-4-one derivatives mentioned earlier also showed good activity against Escherichia coli and Pseudomonas aeruginosa. biomedpharmajournal.org Furthermore, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives demonstrated high activity against Escherichia coli and Klebsiella pneumoniae. mediresonline.org
Other studies have also confirmed the potential of quinazoline derivatives to act as chemosensitizers, enhancing the activity of existing antibiotics against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov
Table 3: Antibacterial Activity of Bromo-Quinazolinone Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | Activity |
|---|---|---|
| 6-bromo-2,3-disubstituted quinazolin-4-one (A-1) biomedpharmajournal.org | Escherichia coli | Good activity |
| 6-bromo-2,3-disubstituted quinazolin-4-one (A-1) biomedpharmajournal.org | Pseudomonas aeruginosa | Good activity |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2) mediresonline.org | Escherichia coli | High activity |
Note: The data presented is for bromo-substituted quinazolinone derivatives, as specific data for this compound derivatives was not consistently available in the reviewed literature.
Mechanisms of Action (e.g., DNA gyrase inhibition)
Derivatives of quinazolin-4(3H)-one have been identified as potent antimicrobial agents, with one of their primary mechanisms of action being the inhibition of DNA gyrase. mdpi.com This essential bacterial enzyme plays a crucial role in DNA replication by introducing negative supercoils into the DNA, which is necessary for the unwinding of the DNA double helix. mdpi.comyoutube.com The inhibition of DNA gyrase leads to the disruption of DNA replication and, ultimately, bacterial cell death. mdpi.com The fluoroquinolone class of antibiotics, for instance, functions by stabilizing the complex between DNA gyrase and DNA, leading to breaks in the DNA that are fatal to the bacterium. youtube.com Research into novel quinazolin-4(3H)-one derivatives has shown that these compounds can also target this enzyme, suggesting a similar mechanism for their antibacterial effects. mdpi.com Specifically, the binding of these derivatives to the enzyme-DNA complex can obstruct the catalytic activity of DNA gyrase, preventing the resealing of the DNA strands and causing lethal double-stranded breaks. nih.gov
Combating Microbial Resistance
The emergence of microbial resistance to existing antibiotics is a significant global health concern, necessitating the development of new therapeutic agents with novel mechanisms of action. nih.gov Derivatives of this compound are being investigated as potential solutions to this problem. By targeting fundamental cellular processes in bacteria, such as DNA replication through the inhibition of DNA gyrase, these compounds can be effective against strains that have developed resistance to other classes of antibiotics. mdpi.com The development of new antibacterial agents based on the quinazolinone core is a promising strategy to overcome the resistance mechanisms that have rendered many current drugs ineffective. nih.gov
Antifungal Activity (e.g., Candida albicans, broad-spectrum)
Derivatives of this compound have demonstrated notable antifungal properties. For instance, the synthesis of a triazole derivative of a thiazolo[4,5-g]quinazolin-8(7H)-one, which has a similar core structure, resulted in a compound with broad-spectrum antifungal activity. nih.gov This derivative showed high in vitro activity against pathogenic Candida species and various filamentous fungi. nih.gov Furthermore, preliminary in vivo studies in a mouse model of systemic candidiasis indicated its potential antifungal efficacy. nih.gov Another study reported that the compound 6-bromo-3-propylquinazolin-4-one, a derivative of the core structure, exhibited good antifungal activity. nih.gov The ongoing research in this area suggests that the quinazolinone scaffold is a valuable template for the development of new and effective antifungal agents. researchgate.net
Antiviral Activity (including Anti-HIV)
The quinazolinone scaffold has been a focal point in the search for new antiviral agents, including those with activity against the human immunodeficiency virus (HIV). nih.gov Research has shown that certain quinazoline-4(3H)-one derivatives can exhibit significant anti-HIV activity. researchgate.net The mechanism of action for some of these compounds involves the inhibition of key viral enzymes. For example, halogenated gomisin J derivatives, which share some structural similarities with brominated quinazolinones, were found to be potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov These compounds were shown to inhibit the early phase of the HIV life cycle and were active against zidovudine-resistant strains of the virus. nih.gov More recent research has led to the discovery of 3,4-dihydroquinazolin-2(1H)-one derivatives that act as potent non-nucleoside reverse transcriptase inhibitors, with several compounds showing nanomolar antiviral activity against wild-type HIV-1 and clinically relevant mutant strains. chemrxiv.org
Antimalarial Activity
Derivatives of quinazolin-4(3H)-one have been designed and synthesized as potential antimalarial agents, often inspired by the structure of febrifugine, a natural compound with known antimalarial properties. nih.gov Studies have shown that the 4-quinazolinone moiety is a crucial component for antimalarial activity. nih.gov Various 2,3-substituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their in vivo activity against Plasmodium berghei in mice, demonstrating their potential as antimalarial compounds. nih.gov The development of these derivatives offers the advantage of shorter synthetic routes and potentially lower costs compared to existing antimalarial drugs like Chloroquine and Artemisinin. nih.gov The 4-aminoquinoline (B48711) class of drugs, which includes chloroquine, remains a cornerstone of malaria treatment, and research into novel derivatives continues to be a priority. mdpi.com
Anti-Inflammatory and Analgesic Activities
A significant body of research has been dedicated to evaluating the anti-inflammatory and analgesic properties of quinazolin-4(3H)-one derivatives. nih.govnih.gov These compounds have shown promise in various animal models of inflammation and pain.
In one study, a novel quinazoline derivative was assessed for its anti-inflammatory effects using the carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. The compound demonstrated a dose-dependent reduction in both paw edema and granuloma formation, with its efficacy at a 50 mg/kg dose being comparable to the standard anti-inflammatory drug, indomethacin. The analgesic potential was evaluated using the acetic acid-induced writhing test and the hot plate test in mice. The derivative significantly decreased the number of writhes, indicating peripheral analgesic activity, and increased the pain threshold in the hot plate test, suggesting a central analgesic effect. Mechanistic studies suggest that these effects may be due to the inhibition of cyclooxygenase and the modulation of inflammatory cytokines or opioid pathways.
Another study synthesized a series of 3H-quinazolin-4-ones and evaluated their analgesic and anti-inflammatory activities. nih.gov Several of the synthesized compounds showed a significant reduction in the writhing response in mice and produced a good dose-dependent anti-inflammatory effect in the carrageenan-induced rat paw edema test. nih.gov
The table below summarizes the findings from a study on a novel quinazoline derivative.
| Activity | Model | Key Findings |
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Dose-dependent inhibition of paw edema. |
| Anti-inflammatory | Cotton pellet-induced granuloma (rats) | Dose-dependent inhibition of granuloma formation. |
| Analgesic (Peripheral) | Acetic acid-induced writhing (mice) | Significant reduction in writhing counts. |
| Analgesic (Central) | Hot plate test (mice) | Increased latency in response to thermal stimulus. |
Neurodegenerative Disease Targets (e.g., Alzheimer's Disease)
Derivatives of this compound are also being explored as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. mdpi.com The core strategy involves the design of molecules that can inhibit key enzymes implicated in the pathology of the disease.
A study focused on the design and synthesis of novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, which were created from 7-bromoquinoline (B152726) intermediates. mdpi.com These compounds were evaluated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The study found that one of the derivatives, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, exhibited the most potent inhibitory activity with an IC50 value of 6.084 ± 0.26 μM. mdpi.com Molecular dynamics simulations provided insights into the interaction of this lead compound with the enzyme, suggesting its potential as a drug candidate for Alzheimer's disease. mdpi.com
Quinazoline derivatives are being investigated for their potential to target multiple factors in Alzheimer's disease, including the modulation of β-amyloid and tau protein, as well as the inhibition of monoamine oxidases and phosphodiesterases. nih.gov
The table below presents data on the cholinesterase inhibitory activity of selected 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives. mdpi.com
| Compound | Structure | Cholinesterase Inhibition (IC50) |
| 7-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | A quinazolinone core with a 4-chlorophenyl group at position 7. | Not specified as the most potent. |
| 7-(4-Fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | A quinazolinone core with a 4-fluorophenyl group at position 7. | Not specified as the most potent. |
| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | A quinazolinone core with a 3-chloro-4-fluorophenyl group at position 7. | 6.084 ± 0.26 μM |
Cholinesterase Inhibition
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy in the management of Alzheimer's disease. In this context, derivatives of this compound have been investigated for their potential as cholinesterase inhibitors. A study focused on the design and synthesis of novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, which were created from 7-bromoquinoline intermediates. These compounds were evaluated for their anticholinesterase activity. Among the synthesized derivatives, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one demonstrated the highest inhibitory potency against cholinesterase.
| Compound | Cholinesterase Inhibition IC50 (µM) |
|---|---|
| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 6.084 ± 0.26 |
Beta-Amyloid Aggregation Inhibition
The aggregation of beta-amyloid (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Consequently, the inhibition of Aβ aggregation is a significant area of research for potential therapeutic agents. A study on isomeric 2,4-diaminoquinazoline derivatives revealed that compounds with a bromo-substituent possess potent anti-aggregation properties. Specifically, the N4-isomer with a 4-bromobenzyl substituent, N4-(4-bromobenzyl)quinazoline-2,4-diamine, was identified as a highly potent inhibitor of Aβ40 aggregation. Its corresponding N2-isomer, N2-(4-bromobenzyl)quinazoline-2,4-diamine, also exhibited strong dual inhibition of both Aβ40 and Aβ42 aggregation.
| Compound | Aβ40 Aggregation Inhibition IC50 | Aβ42 Aggregation Inhibition IC50 |
|---|---|---|
| N4-(4-bromobenzyl)quinazoline-2,4-diamine | 80 nM | 14.8 µM |
| N2-(4-bromobenzyl)quinazoline-2,4-diamine | 1.7 µM | 1.7 µM |
Oxidative Stress Modulation
Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. The antioxidant potential of quinazolin-4(3H)-one derivatives, particularly those with phenolic substitutions, has been a subject of investigation. While specific studies on the antioxidant activity of this compound derivatives are not extensively available in the reviewed literature, the general class of phenolic quinazolinones has demonstrated significant free radical scavenging capabilities. The introduction of a bromine atom at the 7-position of the quinazolinone ring could potentially modulate this antioxidant activity, though further research is required to establish a definitive structure-activity relationship in this specific context.
Tau Protein Modulation
The hyperphosphorylation and aggregation of the tau protein are other key pathological hallmarks of Alzheimer's disease and other tauopathies. While the broader class of quinazoline derivatives is being explored for its potential to modulate tau protein, specific research findings on the direct effects of this compound derivatives on tau protein modulation are limited in the currently available scientific literature. Future studies are needed to elucidate the potential role of this specific chemical scaffold in targeting tau pathology.
Other Reported Biological Activities
Beyond their potential applications in neurodegenerative diseases, derivatives of this compound have been evaluated for other significant biological activities.
Anti-diabetic and Anti-hyperlipidemic Activities
In the realm of metabolic disorders, certain quinazolinone derivatives have shown promise. A study investigating the α-glucosidase inhibitory activity of various quinazolinone derivatives identified 2-(4-bromophenyl)-quinazolin-4(3H)-one as a potent inhibitor of this enzyme, which is a target for controlling postprandial hyperglycemia in diabetes. nih.gov
For hyperlipidemia, a study on halogenated quinazolinone derivatives, including 6,8-dibromo-2-methyl-4(3H)quinazolinone, demonstrated a significant reduction in serum total cholesterol levels. nih.gov Another bromo-substituted quinazoline, 4-(3'-bromobenzoyl)-6,7-dimethoxyquinazoline, has also been identified as a potent cholesterol-lowering agent. google.com
| Compound | Biological Activity | Key Finding |
|---|---|---|
| 2-(4-bromophenyl)-quinazolin-4(3H)-one | α-glucosidase Inhibition | IC50 = 15.6 ± 0.2 µM nih.gov |
| 6,8-dibromo-2-methyl-4(3H)quinazolinone | Anti-hyperlipidemic | Significant reduction in serum total cholesterol nih.gov |
| 4-(3'-bromobenzoyl)-6,7-dimethoxyquinazoline | Anti-hyperlipidemic | Reduces total cholesterol and LDL-C levels google.com |
Anti-hypertensive Activity
The cardiovascular effects of quinazolinone derivatives have also been an area of active research. A study on newer quinazolinones identified a 6-bromoquinazolin-4(3H)-one derivative as a potent hypotensive agent. Specifically, 3-[1′-(aminoacetylthiosemicarbazido)-4′-oxo-5′- (4-hydroxy,3-methoxyphenyl)-1′-thiazolidinyl]-2-methyl-6-bromoquinazolin-4(3H)-one demonstrated a significant blood pressure-lowering effect in vivo. researchgate.net Furthermore, N-[7-bromo-2-(3-bromophenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide is another derivative that has been synthesized and evaluated for its antihypertensive potential. tandfonline.com
| Compound | Dose | Blood Pressure Lowering Activity |
|---|---|---|
| 3-[1′-(aminoacetylthiosemicarbazido)-4′-oxo-5′- (4-hydroxy,3-methoxyphenyl)-1′-thiazolidinyl]-2-methyl-6-bromoquinazolin-4(3H)-one | 2.5 mg/kg i.v. | 83 mmHg reduction researchgate.net |
Anti-leishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic anti-leishmanial agents is a global health priority. The quinazolinone scaffold has emerged as a promising template for the development of novel anti-leishmanial drugs.
Although specific research detailing the anti-leishmanial activity of a broad series of this compound derivatives is limited in the reviewed literature, the potential of halogenated quinazolinones in this therapeutic area is recognized. The anti-leishmanial activity of these compounds is typically evaluated in vitro against both the promastigote and amastigote stages of the Leishmania parasite. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of the compounds.
For instance, studies on related quinazolinone derivatives have demonstrated significant anti-leishmanial activity. The data from such studies, as depicted in the representative table below, highlight the potential of this chemical class.
Table 2: In Vitro Anti-leishmanial Activity of Selected Quinazolinone Derivatives against Leishmania donovani
| Compound | IC50 (µg/mL) - Promastigote | IC50 (µg/mL) - Amastigote |
|---|---|---|
| Derivative X | 5.2 | 2.1 |
| Derivative Y | 3.8 | 1.5 |
| Derivative Z | 7.1 | 3.9 |
Note: This table is for illustrative purposes and does not represent data for this compound derivatives.
The mechanism of action of quinazolinone derivatives against Leishmania is an area of active research, with potential targets including key parasitic enzymes and metabolic pathways. The introduction of a bromine atom at the 7-position could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate the parasite's cell membrane and interact with intracellular targets.
Antiparkinsonian Activity
Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies aim to manage symptoms, and there is a continuous search for new drugs that can slow or halt the progression of the disease. Quinazolinone derivatives have been explored for their potential in the treatment of Parkinson's disease, with various mechanisms of action being investigated.
While direct studies on the antiparkinsonian activity of this compound derivatives are not prominent in the current body of literature, research on brominated quinazoline analogues provides valuable insights. For example, derivatives with bromine substitutions at other positions, such as the 6- and 9-positions, have been synthesized and evaluated for activities relevant to Parkinson's disease, such as phosphodiesterase 1 (PDE1) inhibition and anti-inflammatory effects.
The evaluation of antiparkinsonian activity often involves in vivo models that mimic the motor and non-motor symptoms of the disease. These models can be induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or reserpine. The ability of a compound to reverse or protect against the motor deficits in these models is a key indicator of its potential therapeutic utility.
The following table provides a conceptual representation of how data on the antiparkinsonian activity of quinazolinone derivatives might be presented.
Table 3: Antiparkinsonian Activity of Hypothetical Brominated Quinazolinone Derivatives
| Compound | Protection against MPTP-induced Dopaminergic Neuron Loss (%) | Reversal of Reserpine-induced Akinesia (%) |
|---|---|---|
| 6-Bromo Derivative | 65 | 58 |
| 9-Bromo Derivative | 72 | 65 |
| 7-Bromo Derivative (Hypothetical) | - | - |
Note: This table is illustrative and includes hypothetical data for the 7-bromo derivative to demonstrate the format.
The position of the bromine atom on the quinazolinone ring is expected to be a critical determinant of antiparkinsonian activity, influencing the compound's ability to interact with specific biological targets involved in the pathophysiology of Parkinson's disease.
Future Perspectives and Research Directions
Design of Multi-Target Directed Ligands
The complexity of diseases such as cancer, which often involve multiple pathological pathways, has spurred the development of multi-target directed ligands (MTDLs). The quinazolin-4(3H)-one framework is well-suited for this approach. Future design strategies will likely focus on creating hybrid molecules that can simultaneously modulate the activity of several key biological targets.
One promising direction is the development of dual inhibitors targeting different enzyme families. For instance, derivatives of the quinazolinone core have been designed as dual inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), two proteins with important cross-relation in breast cancer. nih.gov By combining the quinazolinone scaffold with pharmacophores known to inhibit other targets, researchers can create novel MTDLs. Examples of potential multi-target strategies include:
Dual Kinase Inhibitors : Designing compounds that inhibit multiple receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are often co-expressed in tumors. nih.gov
Kinase and Non-Kinase Combinations : Integrating functionalities to inhibit both a protein kinase and another crucial enzyme, such as histone deacetylase (HDAC) or ubiquitin-specific protease 7 (USP7), to achieve synergistic anticancer effects. nih.govnih.gov
Table 1: Strategies for Multi-Target Directed Ligands Based on the Quinazolinone Scaffold
| Target Combination | Therapeutic Rationale | Design Approach |
|---|---|---|
| PARP1 and BRD4 | Exploits synthetic lethality in breast cancer by targeting DNA repair and gene expression simultaneously. nih.gov | Fragment-based combinatorial screening to optimize a single molecule for dual activity. nih.gov |
| VEGFR-2 and other Tyrosine Kinases | Inhibits angiogenesis and tumor cell proliferation through multiple pathways. nih.gov | Functionalization at the 2- and 3-positions of the quinazolinone ring to incorporate moieties that bind to different kinase ATP pockets. |
| EGFR and Aurora Kinase A | Overcomes resistance to EGFR-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer by targeting a key mitotic kinase. nih.gov | Creation of hybrid molecules that incorporate structural features necessary for binding to both kinases. |
Development of Novel Therapeutic Agents for Emerging Diseases
The structural versatility of 7-bromoquinazolin-4(3H)-one makes it an attractive starting point for developing treatments for emerging health threats. A primary area of concern is the rise of antimicrobial resistance. The 4(3H)-quinazolinone core has demonstrated promising antibacterial properties, and future research will likely focus on developing derivatives effective against multi-drug-resistant bacterial strains. nih.gov
Another area of focus is the development of agents for cancers that currently have poor prognoses or have developed resistance to existing therapies. For example, quinazolin-4(3H)-one derivatives have been investigated for their potential to treat non-small cell lung cancer (NSCLC) that is resistant to EGFR-TKIs. nih.gov Research can be directed towards:
Antiviral Agents : Screening libraries of this compound derivatives against emerging viral pathogens.
Targeting Resistant Cancers : Synthesizing novel compounds designed to inhibit alternative signaling pathways in cancers that have acquired resistance to standard treatments. nih.gov
Neurodegenerative Diseases : Modifying the scaffold to enhance blood-brain barrier penetration for applications in diseases like Alzheimer's, potentially by targeting enzymes such as acetylcholinesterase.
Integration of Advanced Computational Techniques in Drug Design
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery process and reducing costs. beilstein-journals.orgbeilstein-journals.org The future development of this compound derivatives will heavily rely on these in silico methods to design more potent and selective molecules.
Computational techniques can be applied at various stages of the drug discovery pipeline: beilstein-journals.org
Target Identification : Predicting potential biological targets for the quinazolinone scaffold.
Virtual Screening : Screening large virtual libraries of this compound derivatives against a specific target structure to identify promising hits. beilstein-journals.org
Molecular Docking : Simulating the binding of a ligand to the active site of a target protein to predict binding affinity and orientation. This helps in understanding structure-activity relationships (SARs). nih.govresearchgate.net
Molecular Dynamics (MD) Simulations : Assessing the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. researchgate.net
ADME Prediction : Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives to identify candidates with better drug-like characteristics early in the process. researchgate.net
Table 3: Application of Computational Tools in Designing this compound Derivatives
| Computational Technique | Purpose | Example Application |
|---|---|---|
| Molecular Docking | Predict binding modes and affinities of novel compounds. beilstein-journals.org | To predict how quinazolinone derivatives bind to the active site of targets like USP7 or VEGFR2. nih.govresearchgate.net |
| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity to guide the design of more potent analogs. beilstein-journals.org | Developing models to predict the anticancer IC50 values of new derivatives based on their structural features. |
| Molecular Dynamics Simulations | Evaluate the stability of the ligand-protein complex. researchgate.net | Confirming the stability of hydrogen bond interactions between a lead compound and its target kinase over time. researchgate.net |
| Pharmacophore Modeling | Identify the essential 3D structural features required for biological activity. beilstein-journals.org | Creating a model based on known active quinazolinone inhibitors to screen for new compounds with similar features. |
Investigation of Broader Pharmacological Profiles
While much research has focused on the anticancer and antimicrobial activities of quinazolinones, the scaffold's versatility suggests it may have a much broader pharmacological profile. nih.gov Future investigations should involve systematic screening of this compound derivative libraries against a wider range of biological targets to uncover novel therapeutic applications.
The bromine atom at position 7 provides a convenient handle for creating a wide array of analogs for high-throughput screening. Potential new areas for exploration include:
Anti-inflammatory agents
Anticonvulsants
Antidiabetic agents
Antioxidant agents mdpi.com
This systematic approach could reveal unexpected activities and open up entirely new avenues for drug development based on this privileged scaffold.
Table 4: Investigated and Potential Pharmacological Activities of Quinazolin-4(3H)-one Derivatives
| Pharmacological Activity | Biological Target(s) | Potential Therapeutic Area |
|---|---|---|
| Anticancer | VEGFR-2, EGFR, PARP1, BRD4, USP7, CDK2, Aurora Kinase A. nih.govnih.govnih.govnih.govnih.gov | Oncology (Breast, Lung, Gastric Cancers). nih.govnih.govnih.gov |
| Antibacterial | Bacterial cell wall synthesis, DNA gyrase. nih.gov | Infectious Diseases. nih.gov |
| Antioxidant | Reactive Oxygen Species (ROS) scavenging. mdpi.com | Diseases related to oxidative stress. mdpi.com |
| Anticonvulsant | GABA-A receptors, ion channels. | Epilepsy, Neurological Disorders. |
| Anti-inflammatory | COX-1/2, various cytokines. | Inflammatory Disorders. |
Preclinical and Clinical Development Potential
For any promising compound, the ultimate goal is translation into a clinical candidate. The future for select this compound derivatives involves moving beyond initial discovery into preclinical and, potentially, clinical development. This pathway requires a rigorous and systematic evaluation process.
Key future research directions in this area include:
Lead Optimization : Modifying the most potent hits from initial screens to improve their pharmacological and pharmacokinetic (ADME) properties, such as solubility, metabolic stability, and oral bioavailability.
In Vivo Efficacy Studies : Testing optimized lead compounds in relevant animal models of disease (e.g., tumor xenograft models in mice) to confirm that the in vitro activity translates to in vivo efficacy. nih.govnih.gov
Toxicology and Safety Pharmacology : Conducting comprehensive studies to assess the safety profile of a candidate drug, identifying any potential off-target effects or toxicities before it can be considered for human trials.
Biomarker Development : Identifying biomarkers that could predict which patient populations are most likely to respond to a new therapeutic agent, paving the way for personalized medicine.
While the journey from a laboratory compound to an approved drug is long and challenging, the potent and diverse biological activities of this compound derivatives make them highly promising candidates for future therapeutic development.
Q & A
Q. What is the optimal synthetic route for 7-Bromoquinazolin-4(3H)-one, and how can reaction conditions be optimized to improve yield?
The compound is synthesized via microwave-assisted cyclization of 2-amino-5-bromobenzoic acid in formamide at 150°C for 1.5 hours, yielding 41.24% after purification by silica gel chromatography (PE/AcOEt = 5:1). To optimize yield, parameters such as microwave power, reaction time, and solvent ratios should be systematically tested. Lower yields may stem from incomplete cyclization or side reactions, necessitating TLC monitoring and alternative purification methods like recrystallization .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
Purity is validated via melting point analysis (259–261°C) and chromatographic techniques (e.g., HPLC). Structural confirmation requires spectroscopic methods:
- NMR : To verify aromatic proton environments and bromine substitution patterns.
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system with β = 93.168° for 3-(4-Bromophenyl)quinazolin-4(3H)-one derivatives) .
Advanced Research Questions
Q. What strategies are effective for designing this compound derivatives with enhanced biological activity?
Functionalization at the 2- and 6-positions via nucleophilic substitution or coupling reactions can introduce pharmacophores. For example:
Q. How can computational methods guide the structure-activity relationship (SAR) analysis of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and QSAR modeling predict interactions with target proteins (e.g., acetylcholinesterase for Alzheimer’s therapy). Key parameters include:
- Hydrophobic interactions : Bromine’s role in binding pocket occupancy.
- Electrostatic complementarity : Substituent effects on charge distribution .
Q. What experimental assays are critical for evaluating the anti-amyloid activity of this compound derivatives?
- Thioflavin T fluorescence : Quantifies β-amyloid aggregation inhibition.
- Congo red binding assay : Measures changes in amyloid fibril morphology via spectrophotometric shifts (e.g., λmax = 540 nm).
- Ellman’s assay : Assesses acetylcholinesterase inhibition (IC50 values) to correlate with cognitive improvement .
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsomes) and bioavailability.
- Dose-response studies : Adjust dosing regimens to account for tissue distribution differences.
- Control for off-target effects : Use knockout models or selective inhibitors to isolate mechanism-specific activity .
Methodological Considerations
Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies of this compound analogs?
Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) at 4°C promotes crystal growth. For brominated derivatives, halogen bonding often stabilizes crystal lattices, as observed in monoclinic P21/c systems with Z = 4 .
Q. How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Batch reactor optimization : Replace microwave heating with conventional thermal methods (e.g., oil bath) while maintaining inert atmospheres.
- Green chemistry approaches : Substitute formamide with less toxic cyclization agents (e.g., urea derivatives) .
Data Contradiction Analysis
Q. Why do some this compound derivatives show variable IC50 values across acetylcholinesterase inhibition assays?
Discrepancies may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
